1,3-Dibromo-2-nitrobenzene CAS number and properties

1,3-Dibromo-2-nitrobenzene CAS number and properties

An In-depth Technical Guide to 1,3-Dibromo-2-nitrobenzene: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

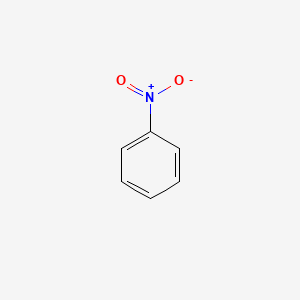

Introduction: 1,3-Dibromo-2-nitrobenzene is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern—a nitro group positioned between two bromine atoms—creates a molecule with distinct reactivity profiles, making it a valuable and versatile building block. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, this electronic effect creates a reactivity gradient between the two bromine atoms, enabling highly regioselective sequential functionalization, particularly in cross-coupling reactions. This guide provides an in-depth overview of its chemical and physical properties, detailed synthesis protocols, key synthetic applications, and essential safety information for laboratory professionals.

Section 1: Compound Identification and Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This section consolidates the key physical, chemical, and spectroscopic identifiers for 1,3-Dibromo-2-nitrobenzene.

Chemical Identity

-

IUPAC Name: 1,3-Dibromo-2-nitrobenzene

Physicochemical Properties

1,3-Dibromo-2-nitrobenzene is a solid at room temperature and possesses properties that necessitate specific handling and storage conditions.

| Property | Value | Reference(s) |

| Appearance | Solid | [5] |

| Melting Point | 84 °C | |

| Boiling Point | 243 °C at 760 mmHg | [2] |

| Density | 2.101 g/cm³ | [2] |

| Flash Point | 100.7 °C | [2] |

| Vapor Pressure | 0.0513 mmHg at 25°C | [2] |

| XLogP3 | 3.1 | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [5] |

Solubility Profile

Based on the principle of "like dissolves like," the moderate polarity of 1,3-Dibromo-2-nitrobenzene dictates its solubility. It exhibits low solubility in water but is soluble in many common organic solvents.[6]

| Solvent Class | Specific Solvent | Predicted Solubility |

| Polar Aprotic | Acetone | High |

| Tetrahydrofuran (THF) | High | |

| Dichloromethane (DCM) | Moderate to High | |

| Dimethylformamide (DMF) | High | |

| Polar Protic | Ethanol | Moderate |

| Methanol | Moderate | |

| Nonpolar | Toluene | Moderate |

| Hexanes | Low | |

| Aqueous | Water | Low / Insoluble |

Note: This table serves as a guideline. Experimental verification is recommended for specific applications.

Spectroscopic Data

The following spectroscopic data is predicted based on established principles and data from structurally similar compounds.[7][8]

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃):

-

δ ~7.65 ppm (t, J = 8.1 Hz, 1H): This triplet corresponds to the proton at the C4 position (H-4), which is coupled to the two equivalent adjacent protons (H-5 and H-3 are part of the dibromo-substituted portion). The electron-withdrawing nitro group and bromine atoms deshield this proton.

-

δ ~7.40 ppm (d, J = 8.1 Hz, 2H): This doublet represents the two equivalent protons at the C5 and C6 positions (H-5, H-6), coupled to the proton at C4.

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃):

-

δ ~149.5 ppm: C2 (Carbon bearing the nitro group).

-

δ ~135.0 ppm: C4.

-

δ ~130.0 ppm: C5, C6.

-

δ ~124.0 ppm: C1, C3 (Carbons bearing the bromine atoms).

Infrared (IR) Spectroscopy (Predicted, ATR):

-

3100 - 3050 cm⁻¹ (w): Aromatic C-H stretching.

-

1540 - 1515 cm⁻¹ (s): Asymmetric NO₂ stretching.[7]

-

1360 - 1330 cm⁻¹ (s): Symmetric NO₂ stretching.[7]

-

~750 cm⁻¹ (s): C-Br stretching.

Mass Spectrometry (MS) (Predicted, EI):

-

m/z 281 [M]⁺, 279 [M]⁺: The molecular ion peak will show a characteristic isotopic pattern (approx. 1:2:1 ratio) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[7]

-

m/z 235 [M-NO₂]⁺, 233 [M-NO₂]⁺: A significant fragment corresponding to the loss of the nitro group.[7]

-

m/z 154: Fragment corresponding to the loss of both bromine atoms.

-

m/z 75: C₆H₃⁺ fragment.[7]

Section 2: Synthesis and Reactivity

The synthesis of 1,3-Dibromo-2-nitrobenzene is a strategic process that relies on the principles of electrophilic aromatic substitution and the directing effects of substituents.

Synthesis Pathway

The most logical and commonly employed synthetic route begins with benzene and proceeds through nitration followed by a double bromination. The order of these steps is critical; performing bromination first would lead to ortho- and para-dibromobenzene, which would not yield the desired 2-nitro isomer upon nitration.[5][9]

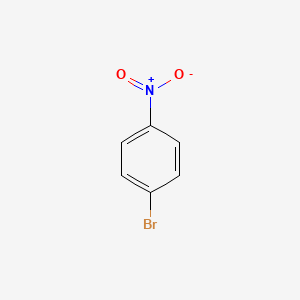

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol provides a general method for the first selective cross-coupling reaction. [10][11]

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 1,3-Dibromo-2-nitrobenzene (281 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol), and a palladium catalyst system such as Pd(OAc)₂ (4.5 mg, 0.02 mmol) and a phosphine ligand like SPhos (16.4 mg, 0.04 mmol).

-

Solvent Addition: Add 10 mL of degassed solvent (e.g., a 5:1 mixture of toluene and water) via syringe.

-

Reaction: Heat the mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with 30 mL of ethyl acetate and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol: Reduction of the Nitro Group

This protocol describes the conversion to 2,6-dibromoaniline.

-

Reaction Setup: In a 100 mL round-bottom flask, suspend 1,3-Dibromo-2-nitrobenzene (2.81 g, 10 mmol) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.3 g, 50 mmol) in 50 mL of ethanol.

-

Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 100 mL of ice water. Basify the solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will precipitate tin salts.

-

Purification: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,6-dibromoaniline, which can be further purified by recrystallization or column chromatography.

Section 4: Safety and Handling

1,3-Dibromo-2-nitrobenzene is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

| Specific target organ toxicity (repeated exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the aquatic environment, chronic | 3 | H412: Harmful to aquatic life with long lasting effects |

Data compiled from multiple safety data sheets.[12][13][14]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. [12]Ensure eyewash stations and safety showers are readily accessible. * Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [12] * Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory. [12] * Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a particulate filter. [13]* Handling Practices: Avoid creating dust. [12]Do not get in eyes, on skin, or on clothing. [12]Wash hands thoroughly after handling. [12]Do not eat, drink, or smoke in the work area. [1]

-

Disposal

Dispose of waste in accordance with local, regional, and national regulations. Contaminated materials should be collected in a dedicated, labeled hazardous waste container for halogenated organic compounds. [1][12]

References

-

1,3-Dibromo-2-nitrobenzene|Organic Synthesis Building Block - Benchchem.

-

Suggest a synthetic route from benzene to 1,3 -dibromo-2-nitrobenzene... - Filo.

-

An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-5-nitrobenzene - Benchchem.

-

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-nitrobenzene from Nitrobenzene - Benchchem.

-

[Chemistry] Suggest a synthetic route from benzene to 1,3 dibromo 2 nitrobenzene.

-

SAFETY DATA SHEET - Fisher Scientific.

-

4 - SAFETY DATA SHEET.

-

m-BROMONITROBENZENE - Organic Syntheses Procedure.

-

Safety Data Sheet - Biosynth.

-

Spectroscopic Profile of 1,3-Dibromo-5-nitrobenzene: A Technical Guide - Benchchem.

-

Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene - Benchchem.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents - Benchchem.

-

The Chemical Properties and Industrial Applications of Nitrobenzene Derivatives.

-

1,3-Dibromobenzene(108-36-1) 13C NMR spectrum - ChemicalBook.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

-

1,2-Dibromo-3-nitrobenzene | C6H3Br2NO2 | CID 12167356 - PubChem.

-

1-Bromo-2-nitrobenzene(577-19-5) IR Spectrum - ChemicalBook.

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

-

1,3-Dibromo-2-nitrobenzene - ChemNet.

-

13402-32-9 | MFCD09998726 | 1,3-Dibromo-2-nitrobenzene - A2B Chem.

-

13402-32-9 | 1,3-Dibromo-2-nitrobenzene - ChemScene.

-

Nitrobenzene - Sciencemadness Wiki.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-Dibromo-2-nitrobenzene | 13402-32-9 [chemnet.com]

- 3. a2bchem.com [a2bchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Suggest a synthetic route from benzene to 1,3 -dibromo-2-nitrobenzene... [askfilo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]